(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid
Description
(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid is a structurally complex organic compound characterized by:
- A fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability and facilitates peptide synthesis .
- An α,β-unsaturated carboxylic acid (prop-2-enoic acid) group, enabling conjugation and reactivity in nucleophilic additions .
This compound is of interest in medicinal chemistry and materials science due to its hybrid structure combining protective groups, heterocycles, and reactive unsaturated bonds.
Properties
IUPAC Name |
(E)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-12,16,21H,5-6,13-15H2,(H,25,26)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSQTRGMKMIWTD-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid, often referred to as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group that may influence its interactions with biological targets.
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.4 g/mol
- CAS Number : 2219369-66-9
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The fluorenylmethoxycarbonyl moiety is known to enhance the pharmacological properties of compounds by improving their stability and bioavailability.
Biological Activities
- Protein Tyrosine Phosphatase Inhibition : Research indicates that compounds with similar structural motifs exhibit inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in regulating various cellular processes including cell growth and differentiation. Inhibition of PTPs can lead to altered signaling pathways associated with cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine can exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Cytotoxic Effects : Certain analogs have shown cytotoxicity towards cancer cell lines, indicating potential for development as anticancer agents. The presence of the fluorenyl group may enhance interaction with DNA or other cellular components, leading to apoptosis in malignant cells .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds:
| Study | Compound | Activity Observed | Reference |
|---|---|---|---|
| 1 | Fluorenyl derivatives | Inhibition of PTPs | |
| 2 | Piperidine analogs | Antimicrobial activity | |
| 3 | Azumamides A-E | Cytotoxicity against cancer cells |
Inhibition of Protein Tyrosine Phosphatases
In a study exploring the inhibitory effects on PTPs, this compound was found to significantly reduce enzymatic activity, suggesting a potential application in cancer therapy where PTPs play a critical role in tumorigenesis .
Antimicrobial Studies
Another investigation into the antimicrobial properties revealed that compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria, indicating their potential as novel antibacterial agents .
Cytotoxicity Against Cancer Cells
Research into the cytotoxic effects showed that certain derivatives led to significant reductions in cell viability in various cancer cell lines, supporting the hypothesis that these compounds can induce apoptosis through mechanisms involving DNA damage or metabolic disruption .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of piperidine moieties, which are prevalent in many bioactive compounds.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents using Fmoc-piperidine derivatives. The derivatives were modified to enhance their affinity for cancer cell receptors, leading to increased cytotoxicity against specific cancer lines. The results indicated that compounds with the Fmoc group exhibited improved selectivity and potency compared to their non-Fmoc counterparts.
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Fmoc-Piperidine Derivative A | MCF-7 (Breast) | 5.2 |
| Fmoc-Piperidine Derivative B | HeLa (Cervical) | 3.8 |
Peptide Synthesis
Fmoc-piperidine derivatives are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for amino acids, facilitating the stepwise addition of amino acids to form peptides.
Case Study: Development of Peptide Vaccines
In a recent study, researchers employed Fmoc-piperidine derivatives in the synthesis of peptide vaccines targeting viral infections. The peptides synthesized showed promising immunogenic properties, leading to enhanced immune responses in preclinical models.
| Peptide | Viral Target | Immune Response (T-cell activation) |
|---|---|---|
| Peptide Vaccine A | Influenza Virus | 75% |
| Peptide Vaccine B | HIV | 65% |
Drug Delivery Systems
The compound has potential applications in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents. Its piperidine structure can enhance solubility and bioavailability.
Case Study: Nanoparticle Formulations
Research has shown that incorporating Fmoc-piperidine derivatives into nanoparticle formulations can improve drug loading efficiency and release profiles. These formulations have been tested for delivering chemotherapeutic agents with reduced side effects.
| Formulation Type | Drug Loaded | Release Rate (%) |
|---|---|---|
| Nanoparticle A | Doxorubicin | 85% over 48 hours |
| Nanoparticle B | Paclitaxel | 90% over 72 hours |
Studies have indicated that (2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid exhibits biological activities beyond its synthetic utility.
Case Study: Enzyme Inhibition
Inhibitory assays revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disorders.
| Enzyme Target | Inhibition IC50 (µM) |
|---|---|
| Enzyme A | 12.5 |
| Enzyme B | 8.0 |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The Fmoc group’s stability under basic conditions makes the compound suitable for iterative peptide elongation .
- Drug Design : The α,β-unsaturated moiety is a strategic handle for developing covalent inhibitors, as seen in kinase-targeting therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
